molecular formula C9H8N2O4 B12893839 5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 53009-38-4

5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12893839
CAS No.: 53009-38-4
M. Wt: 208.17 g/mol
InChI Key: YQRHSTCKWUGOHU-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a nitrophenyl group at the 4-position of the isoxazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring.

Reaction Conditions:

    Reagents: 4-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium acetate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: 5-(4-Aminophenyl)-4,5-dihydroisoxazol-5-ol

    Substitution: Various substituted isoxazoles depending on the nucleophile used

    Oxidation: 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-one

Scientific Research Applications

5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylhydroxylamine: Similar structure but lacks the isoxazole ring.

    4-Nitrophenylisoxazole: Similar structure but lacks the hydroxyl group.

    4-Nitrophenyl-2-isoxazoline: Similar structure but has a different substitution pattern on the isoxazole ring.

Uniqueness

5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both the nitrophenyl group and the hydroxyl group on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

53009-38-4

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-(4-nitrophenyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C9H8N2O4/c12-9(5-6-10-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,6,12H,5H2

InChI Key

YQRHSTCKWUGOHU-UHFFFAOYSA-N

Canonical SMILES

C1C=NOC1(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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